molecular formula C11H13ClS B8621714 1-Chloro-2-cyclopentylsulfanyl-benzene

1-Chloro-2-cyclopentylsulfanyl-benzene

Cat. No. B8621714
M. Wt: 212.74 g/mol
InChI Key: ZUMOLDLBZXHNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-cyclopentylsulfanyl-benzene is a useful research compound. Its molecular formula is C11H13ClS and its molecular weight is 212.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-2-cyclopentylsulfanyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-cyclopentylsulfanyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClS

Molecular Weight

212.74 g/mol

IUPAC Name

1-chloro-2-cyclopentylsulfanylbenzene

InChI

InChI=1S/C11H13ClS/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

ZUMOLDLBZXHNQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a sealed tube fitted with a septum to allow for the contents to be placed under an argon atmosphere is placed 2-chloro-benzenethiol (20 mmol) and N,N-dimethylformamide (15 mL). To this solution under argon is then added in small portions sodium hydride (1.1 equiv.). After addition is complete the reaction mixture is stirred for another 20 min at 25° C. To this solution is then added cyclopentyl bromide (1.1 equiv) and the reaction is then sealed and the tube placed in an oil bath and heated to 100° C. for 20 h. After such time the reaction mixture is cooled to 25° C. and then poured onto crushed ice and extracted with diethyl ether. The combined organic layers are then washed with a saturated aqueous solution of sodium bicarbonate, dried over sodium sulfate and concentrated in vacuo. The resulting liquid is then distilled to yield 1-chloro-2-cyclopentylsulfanyl-benzene.
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Synthesis routes and methods II

Procedure details

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